N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with acetyl and benzothiazole moieties. The acetyl group may enhance solubility, while the rigid bicyclic framework could influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S3/c1-13(29)28-9-8-15-20(11-28)33-24(21(15)23-26-17-4-2-3-5-18(17)32-23)27-22(30)14-6-7-16-19(10-14)31-12-25-16/h2-7,10,12H,8-9,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYSGOKMBBXANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(C=C5)N=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological applications based on recent research findings.
1. Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes thienopyridine and benzothiazole moieties. The molecular formula is with a molecular weight of 478.56 g/mol. The synthesis typically involves multiple steps that may include reactions with organic solvents and catalysts to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Antimicrobial Activity : It has been shown to inhibit bacterial growth by targeting essential enzymes involved in cellular processes. This mechanism may involve the disruption of cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells and inhibit cell proliferation through the modulation of specific signaling pathways. This includes the activation of caspases and the inhibition of cell cycle progression .
3.1 Antimicrobial Activity
Studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Candida albicans | 4 μg/mL |
This table summarizes the MIC values indicating the effectiveness of the compound against selected microbial strains .
3.2 Anticancer Activity
The compound has been evaluated for its anticancer potential through various in vitro studies:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The results indicated a significant reduction in cell viability at concentrations as low as 10 μM, demonstrating its potential as a therapeutic agent .
Case Study 1: Anticancer Screening
A study conducted by Walid Fayad et al., involved screening a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound was highlighted for its ability to significantly inhibit tumor growth in vitro compared to control groups .
Case Study 2: Neurotoxicity Assessment
In a separate study focused on neurotoxicity and CNS depressant effects, compounds similar to N-[6-acetyl... ] were evaluated for safety profiles. The results indicated minimal neurotoxic effects while maintaining efficacy in anticonvulsant activity .
5. Conclusion
This compound shows promising biological activities with potential applications in antimicrobial and anticancer therapies. Ongoing research is essential to fully elucidate its mechanisms of action and establish clinical relevance.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further drug development.
Anticancer Activity
Research indicates that this compound may have potential anticancer properties. Studies have shown that derivatives of benzothiazole compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways. Specifically, N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-6-carboxamide has been observed to enhance the cytotoxic effects of chemotherapeutic agents like methylmethane sulfonate and temozolomide in various cancer cell lines through the inhibition of apurinic/apyrimidinic endonuclease 1 (APE1) .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties. Preliminary studies suggest that this specific compound may exhibit inhibitory effects against a variety of bacterial and fungal strains, warranting further investigation into its mechanism of action .
In Vitro Studies
In vitro studies have demonstrated that the compound significantly inhibits APE1 activity in HeLa cells, leading to increased sensitivity to alkylating agents. This suggests a potential role in combination therapies for cancer treatment .
ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profile of the compound has been evaluated in animal models. Results indicate favorable pharmacokinetic properties with good plasma and brain exposure following intraperitoneal administration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Modification | Effect on Activity |
|---|---|
| Ethyl Group Variation | Alters potency against APE1 |
| Substituent on Benzothiazole | Impacts cytotoxicity enhancement with MMS/TMZ |
Comparison with Similar Compounds
Table 1: Physical and Spectroscopic Comparison
The absence of a nitrile (CN) group in the target compound differentiates its electronic profile from 11a/b, which exhibit strong CN stretches near 2,210 cm⁻¹ . The higher melting points of 11a/b (213–246°C) suggest greater crystallinity compared to the target compound’s likely amorphous nature due to its flexible dihydro-4H-thienopyridine moiety.
Benzothiazolone Derivatives ()
The synthesis of 6-Acetyl-3-(3-aminopropyl)benzo-[d]thiazol-2(3H)-one () highlights methodologies for functionalizing benzothiazole rings. While the target compound features a benzothiazole-amide linkage, this derivative incorporates a benzothiazolone (cyclic amide) with a 3-aminopropyl side chain. The use of K₂CO₃ and acetone in its synthesis contrasts with the acetic anhydride/acetic acid system employed for 11a/b, indicating divergent strategies for benzothiazole functionalization .
Benzothiazole-Amide Analogues ()
Compound 832674-14-3 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide) shares the benzothiazole-amide motif with the target compound. However, its substituents—ethoxy and tetrafluoropropoxy groups—impart distinct physicochemical properties. The fluorinated side chain likely enhances lipophilicity and metabolic resistance compared to the acetyl group in the target compound .
Table 2: Substituent Effects on Solubility and Bioactivity
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and what are the critical reaction parameters?
The synthesis of benzothiazole derivatives typically involves multi-step reactions. For example, condensation reactions using chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid under reflux (60–65°C for 2–3 hours) are effective for forming thiazolo-pyrimidine intermediates . Critical parameters include solvent choice (e.g., DMF/POCl₃ for Vilsmeier-Haack formylation), reaction time, and temperature control to avoid side products. Post-synthesis purification via column chromatography or crystallization (e.g., DMF/water) is essential for isolating high-purity products .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2,220 cm⁻¹, C=O at ~1,720 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substitution patterns. For instance, aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.3 ppm .
- Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 386 or 403 for related thiazolo-pyrimidines) .
- X-ray crystallography : Resolves absolute stereochemistry and π-π/C–H···π interactions in crystal packing .
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches can identify energetically favorable intermediates, while molecular docking predicts binding affinities for biological targets . Coupling computational models with high-throughput screening accelerates condition optimization (e.g., solvent, catalyst) .
Q. What strategies address discrepancies in reported biological activities of benzothiazole derivatives?
Contradictions in bioactivity data (e.g., antitumor vs. antifungal efficacy) may arise from assay variability (e.g., cell line specificity, concentration ranges). Researchers should:
- Standardize assays using controls (e.g., reference drugs like cisplatin for cytotoxicity).
- Validate results across multiple in vitro models (e.g., human cancer cell lines vs. microbial strains) .
- Perform structure-activity relationship (SAR) studies to isolate key pharmacophores .
Q. What laboratory-scale reactor configurations improve yield in multi-step syntheses?
- Microreactors : Enable precise temperature control and rapid mixing for exothermic steps (e.g., formylation).
- Flow chemistry systems : Minimize side reactions in sequential steps (e.g., cyclization followed by acetylation) .
- In-line analytics (e.g., HPLC) : Monitor reaction progress in real time .
Methodological Considerations
Q. How should researchers design experiments to evaluate antitumor activity?
- Cell lines : Use panels (e.g., MCF-7, HeLa, A549) to assess selectivity.
- Dose-response curves : Test concentrations from 1 nM to 100 µM.
- Controls : Include positive (e.g., doxorubicin) and vehicle (DMSO) controls.
- Mechanistic studies : Perform apoptosis assays (Annexin V/PI) and cell cycle analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
